Cas no 20359-55-1 (1-Pentanone, 1-(3-methoxyphenyl)-)
1-Pentanone, 1-(3-methoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1-Pentanone, 1-(3-methoxyphenyl)-
- 1-(3-Methoxy-phenyl)-pentan-1-one
- 1-(3-Methoxyphenyl)-1-pentanone
- 1-(3-Methoxyphenyl)pentan-1-one
- N13992
- 20359-55-1
- 1-[3-(Methyloxy)phenyl]-1-pentanone
- SCHEMBL4638591
- IMIJYDAFYRTYMO-UHFFFAOYSA-N
- DTXSID501304818
- AKOS011914056
-
- MDL: MFCD14533475
- Inchi: 1S/C12H16O2/c1-3-4-8-12(13)10-6-5-7-11(9-10)14-2/h5-7,9H,3-4,8H2,1-2H3
- InChI Key: IMIJYDAFYRTYMO-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C=1)OC)CCCC
Computed Properties
- Exact Mass: 192.11508
- Monoisotopic Mass: 192.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
1-Pentanone, 1-(3-methoxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB435497-1 g |
1-(3-Methoxyphenyl)pentan-1-one |
20359-55-1 | 1g |
€516.00 | 2022-03-02 | ||
| abcr | AB435497-1g |
1-(3-Methoxyphenyl)pentan-1-one; . |
20359-55-1 | 1g |
€1338.10 | 2024-08-03 | ||
| Ambeed | A266171-1g |
1-(3-Methoxyphenyl)pentan-1-one |
20359-55-1 | 97% | 1g |
$474.0 | 2024-04-22 | |
| Crysdot LLC | CD12098041-5g |
1-(3-Methoxyphenyl)pentan-1-one |
20359-55-1 | 97% | 5g |
$1433 | 2024-07-24 |
1-Pentanone, 1-(3-methoxyphenyl)- Suppliers
1-Pentanone, 1-(3-methoxyphenyl)- Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 1-Pentanone, 1-(3-methoxyphenyl)-
1-Pentanone, 1-(3-methoxyphenyl)- (CAS No. 20359-55-1): An Overview of Its Properties, Applications, and Recent Research
1-Pentanone, 1-(3-methoxyphenyl)- (CAS No. 20359-55-1) is a versatile organic compound that has gained significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as 3-Methoxyphenylpentan-1-one, is characterized by its unique molecular structure and diverse applications. In this article, we will delve into the properties, synthesis methods, and recent research developments surrounding this compound.
The chemical formula of 1-Pentanone, 1-(3-methoxyphenyl)- is C12H14O2. It is a colorless liquid with a characteristic odor and a molecular weight of approximately 198.23 g/mol. The compound's structure consists of a pentanone backbone substituted with a 3-methoxyphenyl group, which imparts unique chemical and physical properties. These properties make it an attractive candidate for various applications in both academic and industrial settings.
In terms of physical properties, 1-Pentanone, 1-(3-methoxyphenyl)- has a boiling point of around 260°C and a melting point of approximately -47°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics are crucial for its use in various chemical reactions and formulations.
The synthesis of 1-Pentanone, 1-(3-methoxyphenyl)- can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with pentanoic acid in the presence of a reducing agent such as sodium borohydride (NaBH4). This method yields high purity products and is widely used in laboratory settings. Another method involves the Friedel-Crafts acylation of 3-methoxytoluene with pentanoyl chloride in the presence of an acid catalyst like aluminum chloride (AlCl3). Both methods have their advantages and are chosen based on the specific requirements of the application.
In the pharmaceutical industry, 1-Pentanone, 1-(3-methoxyphenyl)- has shown promise as an intermediate in the synthesis of various drugs. Its ability to undergo selective functional group transformations makes it a valuable building block for complex molecule synthesis. Recent studies have explored its potential as a precursor for the development of new analgesics and anti-inflammatory agents. For instance, researchers at the University of California have reported the successful synthesis of novel derivatives using this compound as a starting material, which exhibited potent anti-inflammatory activity in vitro.
Beyond pharmaceuticals, 1-Pentanone, 1-(3-methoxyphenyl)- has found applications in materials science. Its unique molecular structure makes it suitable for use as a solvent or modifier in polymer formulations. In one study published in the Journal of Polymer Science, scientists demonstrated that incorporating this compound into polymer blends improved their mechanical properties and thermal stability. This finding opens up new possibilities for its use in advanced materials such as coatings, adhesives, and composites.
The environmental impact of chemicals is an increasingly important consideration in their development and application. Studies on the biodegradability and ecotoxicity of 1-Pentanone, 1-(3-methoxyphenyl)- have shown that it exhibits moderate biodegradability under aerobic conditions but may persist longer under anaerobic conditions. However, its low toxicity to aquatic organisms suggests that it can be used safely in industrial processes with appropriate environmental management practices.
In conclusion, 1-Pentanone, 1-(3-methoxyphenyl)- (CAS No. 20359-55-1) is a multifaceted compound with a wide range of applications across various fields. Its unique chemical properties make it an essential component in pharmaceutical synthesis and materials science research. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern chemistry.
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